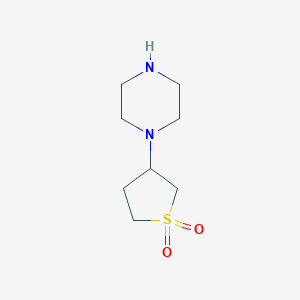

3-Piperazin-1-ylthiolane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

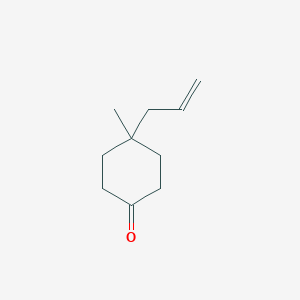

“3-Piperazin-1-ylthiolane 1,1-dioxide” is a chemical compound used in scientific research . It offers diverse applications due to its unique structure, making it valuable for drug development and catalysis studies.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3-triazole-piperazin-benzo [b] [1,4]thiazine 1,1-dioxides, involves designing and creating a number of novel derivatives . The compounds are then investigated for their in vitro antibacterial and hemolytic activity .Molecular Structure Analysis

The molecular structure of “3-Piperazin-1-ylthiolane 1,1-dioxide” is characterized by its unique composition . It is used in various applications due to its unique structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3-cyanothiete 1,1-dioxide, have been studied . These reactions involve the addition of trimethylsilyl cyanide to readily available ketone .Aplicaciones Científicas De Investigación

Antibacterial Activity

The structurally modified derivatives of 3-Piperazin-1-ylthiolane 1,1-dioxide have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using methods like the agar diffusion test, and minimum inhibitory concentrations (MICs) are determined to quantify the effectiveness.

Antihypertensive Agents

Compounds with a 1,2,3-benzothiadiazine 1,1-dioxide scaffold, which is structurally related to 3-Piperazin-1-ylthiolane 1,1-dioxide, have been long used in human therapy as diuretic and antihypertensive agents . The pharmacological activities of these compounds are well-documented, and they play a significant role in managing hypertension and related cardiovascular conditions.

Diuretic Applications

Similar to their role as antihypertensive agents, the benzothiadiazine 1,1-dioxide derivatives are also employed as diuretics . These compounds aid in the removal of excess fluid from the body by increasing urine production, which is beneficial in conditions like edema associated with heart failure, liver cirrhosis, and renal diseases.

Anticancer Agents

The phthalazinone scaffold, related to 3-Piperazin-1-ylthiolane 1,1-dioxide, is used in the treatment of various diseases, including cancer . For instance, olaparib, a compound with a phthalazinone scaffold, is an anticancer agent used in the treatment of ovarian cancer. Research into similar structures could lead to the development of new anticancer medications.

Antidiabetic Therapy

Phthalazinone derivatives, which share structural features with 3-Piperazin-1-ylthiolane 1,1-dioxide, have been applied as antidiabetic agents . These compounds can be instrumental in the management of diabetes mellitus, offering a potential area of application for 3-Piperazin-1-ylthiolane 1,1-dioxide derivatives in antidiabetic drug development.

Antihistamine Effects

Azelastine, a marketed drug with a phthalazinone scaffold, is used as an antihistamine to treat allergy symptoms . Given the structural similarities, derivatives of 3-Piperazin-1-ylthiolane 1,1-dioxide could be explored for their potential antihistamine effects, providing relief from allergic reactions.

Mecanismo De Acción

Propiedades

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXWQHELZMCQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylthiolane 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)